molecular formula C8H4Cl2N2O2 B054694 5,6-Dichloro-1H-indazole-3-carboxylic acid CAS No. 124459-91-2

5,6-Dichloro-1H-indazole-3-carboxylic acid

Cat. No.: B054694
CAS No.: 124459-91-2
M. Wt: 231.03 g/mol
InChI Key: ZWNPONGTCXWARN-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Biological Activity

5,6-Dichloro-1H-indazole-3-carboxylic acid (DCI) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of DCI, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DCI has the molecular formula C8_8H4_4Cl2_2N2_2O2_2 and a molecular weight of approximately 231.03 g/mol. The compound features an indazole ring with two chlorine substituents at positions 5 and 6, and a carboxylic acid group at position 3. This structural configuration is believed to influence its reactivity and biological interactions.

The biological activity of DCI is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to:

  • Inhibit Enzymatic Activity : DCI can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways. This inhibition may contribute to its anti-inflammatory and anticancer properties.
  • Modulate Apoptosis : Preliminary studies indicate that DCI may induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .
  • Impact Cell Cycle Progression : DCI has been observed to alter cell cycle distribution, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a mechanism for its antiproliferative effects .

Anticancer Properties

Several studies have evaluated the anticancer potential of DCI against various human cancer cell lines:

  • In vitro Studies : DCI has demonstrated inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The IC50_{50} values for these studies indicate that DCI can effectively inhibit cell proliferation at micromolar concentrations .
Cell LineIC50_{50} (µM)Mechanism
K5625.15Apoptosis induction
A549TBDTBD
PC-3TBDTBD
Hep-G2TBDTBD

Anti-inflammatory and Antimicrobial Activities

DCI has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pathways involved in inflammation, although specific mechanisms are still under investigation. Additionally, preliminary findings indicate potential antibacterial activity against certain strains, warranting further exploration.

Case Studies and Research Findings

  • Antitumor Activity : A study reported that DCI exhibited significant cytotoxicity against K562 cells, with a notable increase in apoptosis rates when treated with varying concentrations of the compound over 48 hours .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the indazole scaffold can enhance biological activity. For instance, derivatives of DCI have shown improved potency as FGFR inhibitors, with IC50_{50} values as low as 30.2 nM for certain analogs .
  • Synthesis and Derivatives : DCI serves as a valuable building block for synthesizing more complex molecules. Its reactive functional groups allow for chemical modifications that could lead to enhanced biological activities or novel therapeutic agents.

Properties

IUPAC Name

5,6-dichloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPONGTCXWARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646679
Record name 5,6-Dichloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124459-91-2
Record name 5,6-Dichloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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